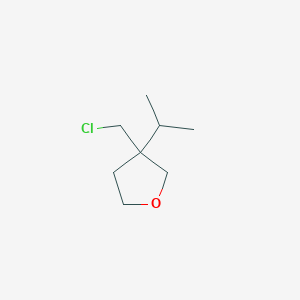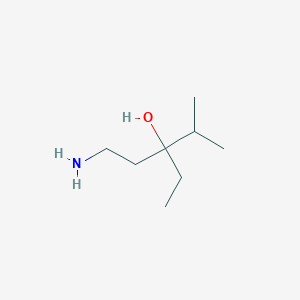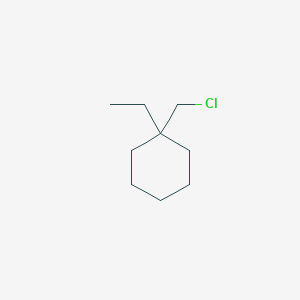
4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde is an organic compound with the molecular formula C13H7BrF2O It is a derivative of benzaldehyde, where the aromatic ring is substituted with bromine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination and fluorination of benzaldehyde derivatives. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure precision and efficiency. The process may include steps such as:
- Bromination of 2-fluorobenzaldehyde using bromine or a brominating agent.
- Subsequent fluorination using a fluorinating reagent like Selectfluor.
- Purification of the final product through crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Formation of corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: Halogen exchange reactions where bromine or fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogen exchange using reagents like lithium halides in polar solvents.
Major Products
Oxidation: 4-(2-Bromo-6-fluorophenyl)-2-fluorobenzoic acid.
Reduction: 4-(2-Bromo-6-fluorophenyl)-2-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the halogen used.
Wissenschaftliche Forschungsanwendungen
4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism by which 4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde exerts its effects involves interactions with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. These interactions may affect various biochemical pathways, leading to the observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-fluorophenol
- 2-Bromo-4,6-difluorophenyl isocyanate
- 2-Fluorobenzaldehyde
Uniqueness
4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where precise molecular characteristics are required.
Eigenschaften
Molekularformel |
C13H7BrF2O |
|---|---|
Molekulargewicht |
297.09 g/mol |
IUPAC-Name |
4-(2-bromo-6-fluorophenyl)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C13H7BrF2O/c14-10-2-1-3-11(15)13(10)8-4-5-9(7-17)12(16)6-8/h1-7H |
InChI-Schlüssel |
BNEMFTONFFEBMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)C2=CC(=C(C=C2)C=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13176915.png)
![(2R)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B13176919.png)
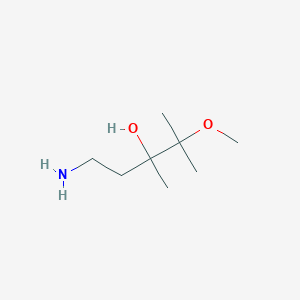
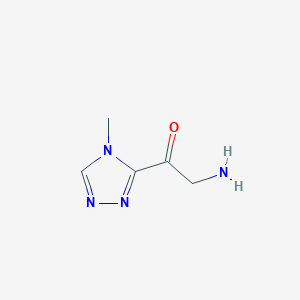
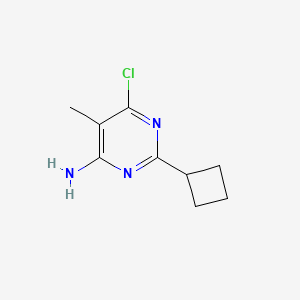
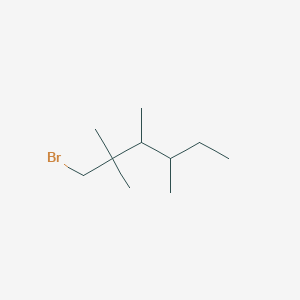
![6-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B13176936.png)

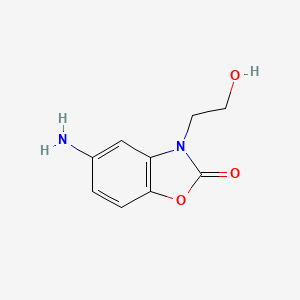
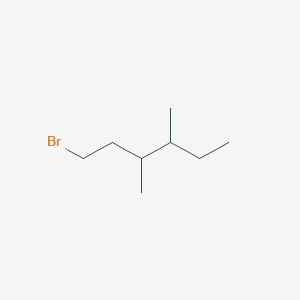
![4,5-dimethyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B13176952.png)
